Glutaric acid monomethylester chloride
Description
Glutaric acid monomethylester chloride (CAS: Not explicitly provided; molecular formula inferred as C₆H₉ClO₃) is a reactive ester acid chloride derived from glutaric acid, a dicarboxylic acid with the formula HOOC-(CH₂)₃-COOH. This compound is primarily used in research settings for synthesizing polymers, pharmaceuticals, and specialty chemicals. According to GLPBIO, it is available with a purity >98% and is strictly designated for research purposes .
Synthesis: The compound is likely synthesized via esterification of glutaric acid with methanol, followed by chlorination of the remaining carboxylic acid group. Similar ester acid chlorides, such as succinic acid monomethylester chloride, are prepared via analogous methods involving thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Applications: Its reactivity as an acid chloride makes it valuable in nucleophilic acyl substitution reactions, such as forming amides or esters in polymer chemistry. highlights its use in Grignard reactions, where concentrated solutions and excess reagent yield optimal results for synthesizing keto esters .
Properties
Molecular Formula |
C6H10ClO4- |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
5-methoxy-5-oxopentanoic acid;chloride |
InChI |
InChI=1S/C6H10O4.ClH/c1-10-6(9)4-2-3-5(7)8;/h2-4H2,1H3,(H,7,8);1H/p-1 |
InChI Key |
ZAQFUFHPCDFIOR-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Succinic Acid Monomethylester Chloride
- Structure : Shorter carbon chain (C₄H₅ClO₃) compared to glutaric acid derivative.
- Reactivity : Succinic anhydride-derived esters exhibit lower steric hindrance, enabling faster alcoholysis. However, glutaric acid derivatives may offer better flexibility in polymer backbones due to their longer aliphatic chain .
- Applications : Used in biodegradable polymers, similar to glutaric acid-based copolymers in , which show 9–15% seawater biodegradation in 28 days .
Adipic Acid Monomethylester Chloride
- Structure : Longer carbon chain (C₇H₁₁ClO₃), providing increased hydrophobicity.
- Reactivity : Slower reaction kinetics in esterification due to higher molecular weight. Adipic acid derivatives are more common in nylon production, unlike glutaric acid esters, which are prioritized for elastomers .
Glycine Methyl Ester Hydrochloride
- Structure: C₃H₈ClNO₂ (MW: 125.55), featuring an amino group instead of a carboxylic acid chloride.
- Reactivity: Primarily used in peptide synthesis. Unlike glutaric acid monomethylester chloride, it lacks acyl chloride reactivity, limiting its utility in polymer chemistry .
Physicochemical Properties
Notes:
- Glutaric acid derivatives exhibit superior biodegradability (9–15% in seawater) compared to non-esterified polymers .
- Succinic anhydride-derived esters are more thermally stable, with melting points up to 152°C in triblock copolymers .
Preparation Methods
Formation of Monomethyl Glutarate Sodium Salt
The foundational step in this method involves the reaction of glutaric anhydride with sodium methoxide in anhydrous ethylene glycol dimethyl ether (DME). This solvent ensures homogeneity, critical for avoiding side reactions such as diester formation. Glutaric anhydride reacts selectively with one equivalent of sodium methoxide at low temperatures (-10°C to 10°C), forming the sodium salt of monomethyl glutarate.
Reaction Conditions
-
Solvent : Anhydrous ethylene glycol dimethyl ether
-
Temperature : -10°C to 10°C
-
Molar Ratio : 1:1 glutaric anhydride to sodium methoxide
The choice of DME as a solvent prevents precipitation of reactants, ensuring a smooth reaction. After completion, the solvent is partially removed under reduced pressure, and the product is filtered and vacuum-dried to yield the sodium salt as a white solid.
Acidification to Monomethyl Glutarate
The sodium salt is suspended in an organic solvent (e.g., trichloroethylene or dichloromethane) and acidified with aqueous hydrochloric acid to pH 2–3. This step liberates the free monomethyl glutarate, which partitions into the organic layer. Extraction and drying yield the monoester with high purity (98.5–99.6%).
Key Data
-
Acidification Agent : 5–20% aqueous HCl
-
Organic Solvents : Trichloroethylene, chloroform, dichloromethane
Direct Chlorination of Monomethyl Glutarate
Reaction with Thionyl Chloride
A streamlined approach involves the direct treatment of pre-formed monomethyl glutarate with thionyl chloride. This one-step method avoids the need for intermediate salt formation and is advantageous for small-scale syntheses.
Procedure
-
Monomethyl glutarate is dissolved in an inert solvent (e.g., dichloromethane).
-
Thionyl chloride is added dropwise at 0°C to control exothermicity.
-
The mixture is stirred at room temperature or gently heated (30–40°C) to complete the reaction.
Advantages
-
Simplicity : Eliminates multi-step purification.
-
Scalability : Suitable for batch processing.
Challenges
-
Byproduct Management : SO₂ and HCl gases require scrubbing.
-
Moisture Sensitivity : Strict anhydrous conditions are essential.
Alternative Pathways and Comparative Analysis
Use of Glutaryl Chloride as a Starting Material
Glutaryl chloride (ClCO(CH₂)₃COCl) can serve as a precursor, reacting with methanol under controlled conditions to selectively form the monoester chloride. However, this method risks over-esterification to the diester unless methanol is carefully titrated.
Reaction Scheme
Conditions
-
Solvent : Dichloromethane
-
Base : Triethylamine (to neutralize HCl)
-
Temperature : 0°C to room temperature
Comparative Evaluation of Methods
Critical Considerations in Process Optimization
Solvent Selection
Ethylene glycol dimethyl ether’s polarity and low dielectric constant () facilitate the solubility of ionic intermediates, making it ideal for the sodium methoxide route. In contrast, dichloromethane’s non-polarity () suits chlorination reactions by stabilizing acyl chloride intermediates.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing glutaric acid monomethylester chloride, and how can researchers validate its purity?
- Methodology : The synthesis typically involves esterification of glutaric acid with methanol under acidic conditions, followed by chlorination using agents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, intermediates such as γ-keto esters can be converted to acid chlorides via reaction with oxalyl chloride . Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., characteristic peaks for ester and acyl chloride groups) and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess chemical homogeneity. Titration methods may quantify residual acidity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology : Due to its acyl chloride reactivity, use personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods. Avoid contact with water to prevent hydrolysis, which releases HCl. Store in airtight containers under anhydrous conditions. Emergency measures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Safety protocols for structurally similar compounds (e.g., glycine methyl ester hydrochloride) provide a framework for handling .
Advanced Research Questions
Q. How do discrepancies in spectroscopic data (e.g., NMR or FTIR) impact structural confirmation of this compound, and how can researchers resolve such contradictions?
- Methodology : Discrepancies may arise from impurities, solvation effects, or tautomerism. For instance, unexpected peaks in ¹H NMR could indicate residual solvents or side products. Cross-validation with ¹³C NMR and FTIR (e.g., C=O stretching at ~1740–1800 cm⁻¹ for esters and acyl chlorides) is critical. Computational tools like density functional theory (DFT) simulations can predict spectra for comparison. Contradictions should prompt re-examination of reaction conditions (e.g., moisture exclusion) or alternative purification methods (e.g., recrystallization in anhydrous solvents) .
Q. What strategies optimize the reaction yield of this compound in esterification processes under anhydrous conditions?
- Methodology : Use catalytic sulfuric acid or p-toluenesulfonic acid (PTSA) for esterification, with molecular sieves to absorb water. For chlorination, oxalyl chloride offers higher selectivity over SOCl₂ in some cases. Reaction temperature should be controlled (e.g., 0–5°C for chlorination to minimize side reactions). Kinetic studies via in-situ FTIR or GC-MS can identify rate-limiting steps. Solvent choice (e.g., dichloromethane vs. toluene) affects polarity and reaction efficiency .
Q. How does the incorporation of this compound influence the mechanical and thermal properties of biodegradable polyesters?
- Methodology : As a monomer, it introduces ester and chloride functional groups that enhance polymer polarity, affecting crystallinity and glass transition temperature (Tg). For example, in poly(butylene succinate) (PBS) ionomers, similar structures improve tensile strength by 20–30% and reduce melting points (Tm) by 10–15°C due to disrupted crystallinity. Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) quantify thermal stability and viscoelastic behavior. XRD analysis reveals changes in crystal lattice parameters .
Q. What experimental approaches address conflicting biodegradation data for glutaric acid-derived polymers in marine environments?
- Methodology : Contradictions may stem from variable enzyme activity (e.g., lipase PS vs. proteinase K) or microbial diversity in seawater. Standardize biodegradation assays using ASTM D6691 (marine conditions) with controlled parameters (pH, temperature, salinity). Isotopic labeling (e.g., ¹⁴C-tagged polymers) tracks mineralization rates. Metagenomic analysis of microbial consortia identifies degradative pathways, resolving discrepancies between lab and field data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
